molecular formula C10H14BrNOS B2778100 (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol CAS No. 1247988-05-1

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No.: B2778100
CAS No.: 1247988-05-1
M. Wt: 276.19
InChI Key: SAUOMTYWZWWZKG-UHFFFAOYSA-N
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Description

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol is a complex organic compound that features a pyrrolidine ring substituted with a bromothiophene moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 4-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation of Pyrrolidine: The next step involves the alkylation of pyrrolidine with the bromothiophene intermediate. This is typically achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by the addition of the bromothiophene intermediate.

    Reduction to Form the Alcohol: The final step involves the reduction of the resulting ketone or aldehyde to form the hydroxymethyl group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine or alcohol, using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromothiophen-2-yl)methanol: A simpler analog lacking the pyrrolidine ring.

    Pyrrolidine-2-methanol: Lacks the bromothiophene moiety.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

(1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol is unique due to the combination of the bromothiophene and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-8-4-10(14-7-8)5-12-3-1-2-9(12)6-13/h4,7,9,13H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUOMTYWZWWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CS2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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